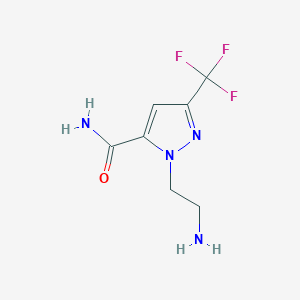

4-(Piperidin-4-yl)morpholin-3,5-dion-Hydrochlorid

Übersicht

Beschreibung

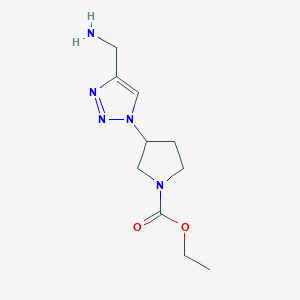

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O3 and its molecular weight is 234.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von selektiven Adenosin-A2A-Rezeptor-Antagonisten

4-(Piperidin-4-yl)morpholin-3,5-dion-Hydrochlorid: wird als Reaktant bei der Synthese von selektiven Adenosin-A2A-Rezeptor-Antagonisten verwendet . Diese Antagonisten haben potenzielle therapeutische Anwendungen bei der Behandlung der Parkinson-Krankheit, da sie die Dopamin-Neurotransmission modulieren können.

Entwicklung von Antidepressiva

Die Verbindung dient als Vorläufer bei der Entwicklung neuer Antidepressiva . Durch Beeinflussung von Neurotransmittersystemen kann es zur Entwicklung von Medikamenten beitragen, die auf bestimmte an Depressionen beteiligte Pfade abzielen.

Krebsforschung: Wiederherstellung der E-Cadherin-Expression

In der Krebsforschung, insbesondere bei kolorektalem Karzinom, wird diese Chemikalie verwendet, um kleine Moleküle zu synthetisieren, die die E-Cadherin-Expression wiederherstellen . Diese Wiederherstellung kann die Zellinvasion und Metastasierung reduzieren und einen Weg zu potenziellen Krebstherapien eröffnen.

Hemmung der Thrombozytenaggregation

Es ist auch ein wichtiger Reaktant bei der Herstellung von oral bioverfügbaren P2Y12-Antagonisten . Diese Antagonisten sind wichtig für die Hemmung der Thrombozytenaggregation, ein entscheidender Schritt bei der Thromboseprophylaxe.

Chemische Synthese: Chirale Bausteine

Die Verbindung kann als chiraler Baustein in der chemischen Synthese fungieren . Seine Stereochemie ist wertvoll für die Konstruktion komplexer Moleküle mit hoher enantiomerer Reinheit, was in der Pharmaindustrie unerlässlich ist.

Analytische Chemie: Chromatographie

In der analytischen Chemie können Derivate dieser Verbindung als stationäre Phasen in der Chromatographie verwendet werden . Diese Anwendung ist entscheidend für die Trennung von Enantiomeren und anderen Isomeren in komplexen Gemischen.

Neurowissenschaften: Modulation von Neurotransmittern

Schließlich können in den Neurowissenschaften die Derivate der Verbindung auf ihre Auswirkungen auf die Modulation von Neurotransmittern untersucht werden . Diese Forschung kann zu einem besseren Verständnis neurologischer Erkrankungen und zur Entwicklung gezielter Behandlungen führen.

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

The compound is a solid at room temperature, which may influence its bioavailability .

Result of Action

Piperidine derivatives are known to have diverse pharmacological effects, suggesting that they can induce a wide range of molecular and cellular changes .

Biochemische Analyse

Biochemical Properties

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with adenosine A2A receptors, which are involved in various physiological processes such as vasodilation and neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of E-cadherin, a protein crucial for cell-cell adhesion in epithelial tissues . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition leads to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, which can affect its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The effects on metabolic flux and metabolite levels are significant, as they determine the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters, which facilitate its uptake into cells. Additionally, its distribution within tissues is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is a critical factor that determines its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Eigenschaften

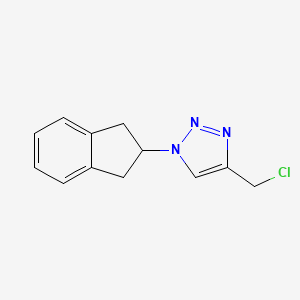

IUPAC Name |

4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOKHUDXAUVKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.